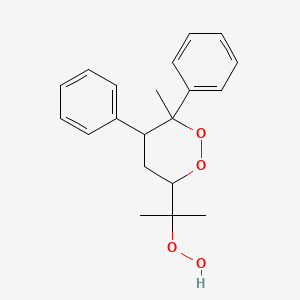![molecular formula C5H8O2S4 B14227452 Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol CAS No. 807363-94-6](/img/structure/B14227452.png)
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol is a complex organic compound characterized by its unique structure containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method includes the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one, followed by elimination reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often requires specialized equipment to handle the sensitive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfur dioxide chloride (SO2Cl2) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can lead to the formation of mono- and dichloro derivatives, which can further react to form unsaturated compounds .
Aplicaciones Científicas De Investigación
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its conductive properties.
Vinylenedithiotetrathiafulvalene (VDT-TTF): Used in the synthesis of unsaturated compounds.
Uniqueness
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol stands out due to its unique structure and reactivity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and form stable complexes adds to its versatility .
Propiedades
Número CAS |
807363-94-6 |
|---|---|
Fórmula molecular |
C5H8O2S4 |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol |
InChI |
InChI=1S/C5H8O2S4/c6-2-3(7)11-5-4(10-2)8-1-9-5/h2-7H,1H2 |
Clave InChI |
HDKVAXKUWVXAMD-UHFFFAOYSA-N |
SMILES canónico |
C1SC2C(S1)SC(C(S2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


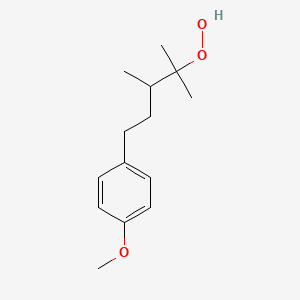

![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
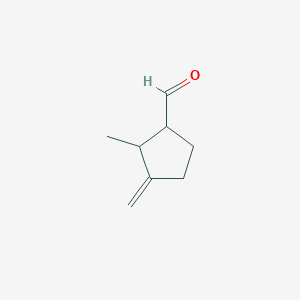

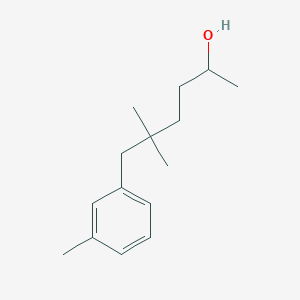


![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
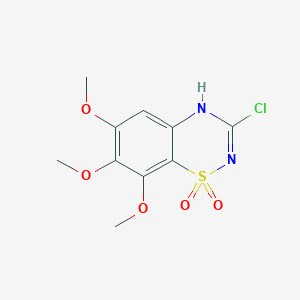
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
